2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C8H6ClF3N2O2 and a molecular weight of 254.59 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group and a chloropyridinyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamate group.
Scientific Research Applications
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloropyridinyl moiety can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl N-(6-chloropyridin-3-yl)carbamate: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring, which can lead to different chemical and biological properties.
2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate: Another structural isomer with the chlorine atom at the 5-position, affecting its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-6-5(2-1-3-13-6)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNZEJWHGGZYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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